molecular formula C21H28N4O5 B5066637 2-[4-(3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL

2-[4-(3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL

Cat. No.: B5066637
M. Wt: 416.5 g/mol
InChI Key: YOLCICPSKSXSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[4-(3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2-[4-(3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the target molecule .

Properties

IUPAC Name

2-[4-[3-[2-(4-methoxyphenoxy)ethylamino]-4-nitrophenyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5/c1-29-18-3-5-19(6-4-18)30-15-8-22-20-16-17(2-7-21(20)25(27)28)24-11-9-23(10-12-24)13-14-26/h2-7,16,22,26H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLCICPSKSXSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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